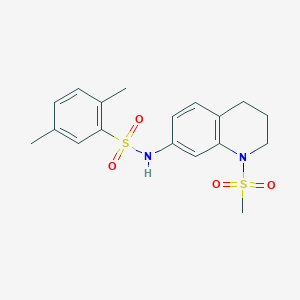

2,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

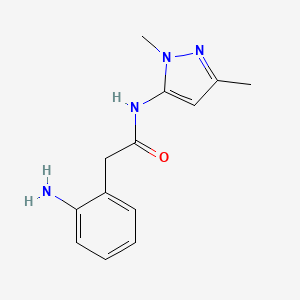

The compound 2,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2), and they have been extensively studied for their potential pharmacological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including N-alkylation and aminohydroxylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of N-alkyl sulfonamides, which can further undergo intramolecular reactions to yield complex heterocyclic structures . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray single crystal diffraction. This method allows for the determination of the crystal structure and provides insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding . The steric hindrance in these molecules can significantly influence their reactivity and physical properties.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including substitution reactions in aqueous solutions. The reactivity of these compounds is often influenced by their stereochemical characteristics, which can be investigated through kinetic studies . The presence of electronegative atoms and the ability to form intramolecular hydrogen bonds can affect the charge density and reactivity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The intramolecular hydrogen bonds and the distribution of charge density on electronegative atoms can impact properties such as solubility and stability. Quantum-chemical calculations, such as those performed using the restricted Hartree-Fock method with a 6-31G* basis set, can provide theoretical values that correlate with experimental findings .

Applications De Recherche Scientifique

Antimicrobial Evaluation of Sulfonamide Derivatives

A study presented the synthesis of quinoline clubbed with sulfonamide moiety aiming to create antimicrobial agents. These newly synthesized compounds displayed significant activity against Gram-positive bacteria, highlighting the potential of such derivatives in developing antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Structural and Molecular-electronic Studies

Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involved structural characterization through X-ray single crystal diffraction and kinetic investigation. This study provides insights into the stereo-chemical characteristics of sulfonamide derivatives, underscoring their importance in chemical synthesis and potential applications in materials science (Journal of Molecular Structure, 2017).

Anticancer Activity and QSAR Study

Another significant contribution to the field is the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, evaluated for their anticancer activity on various human tumor cell lines. The study also included a quantitative structure-activity relationship (QSAR) analysis, offering a foundation for understanding the relationship between molecular structure and biological activity in drug development (International Journal of Molecular Sciences, 2018).

Pro-apoptotic Effects in Cancer Cells

A research article described the synthesis of sulfonamide derivatives and their pro-apoptotic effects on cancer cells through the activation of p38/ERK phosphorylation. This study suggests the therapeutic potential of sulfonamide derivatives in cancer treatment by inducing apoptosis in cancer cells (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).

Utility in Synthesis of Anticancer and Radioprotective Agents

Investigation into the utility of certain sulfonamide derivatives in the synthesis of novel quinolines revealed their interesting cytotoxic activity against cancer cell lines and potential as radioprotective agents. This highlights the diverse applications of sulfonamide derivatives in medicinal chemistry and cancer research (Arzneimittel-Forschung (Drug Research), 2008).

Propriétés

IUPAC Name |

2,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-6-7-14(2)18(11-13)26(23,24)19-16-9-8-15-5-4-10-20(17(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYPTARDMGNFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2546277.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)